methyl 2-((4-methyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Overview
Description
Methyl 2-((4-methyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
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Scientific Research Applications
Biological Activities and Synthesis
Methyl 2-((4-Methyl-5-((3-Methylbenzamido)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate and its derivatives have been explored for various biological activities. Studies have shown that these compounds exhibit a range of biological activities, such as analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial properties (Salionov, 2015). They are also potential intermediates for synthesizing amides, hydrazides, ilidenhidrazides, and bicyclic structures.
Structural Assessment and Complex Formation
The structural assessment of these compounds and their ability to form complexes has been a subject of interest. For example, the formation of a Hg(II) complex with a derivative of this compound has been studied, providing insights into its molecular and supramolecular structures (Castiñeiras, García-Santos, & Saa, 2018).
Metabolism and Pharmacokinetics
Research on the metabolism of related triazole derivatives has revealed the determination of the structure of main metabolites through advanced techniques like chromatography and mass spectrometry detection (Varynskyi & Kaplaushenko, 2020). This is crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds.
Enzyme Inhibition Properties
The derivatives of this compound have been investigated for their potential as enzyme inhibitors. For instance, some novel heterocyclic compounds derived from related triazoles have shown significant lipase and α-glucosidase inhibition properties, suggesting their potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).
Optical Activity and Pharmaceutical Development
Studies on the optical activity of S-derivatives of triazoles, including compounds similar to this compound, are crucial for developing new pharmaceuticals. The optical activity of these compounds is significant for their biological effects and potential drug development (Karpun, Borsuk, Kucherenko, & Parchenko, 2022).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders .
Mode of Action
It can be inferred from related compounds that it may involve interactions with cellular targets, leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may have a broad range of biological activities .
Properties
IUPAC Name |
methyl 2-[[4-methyl-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10-5-4-6-11(7-10)14(21)16-8-12-17-18-15(19(12)2)23-9-13(20)22-3/h4-7H,8-9H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWOCZJHPXJBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.